molecular formula C17H20N4O2 B5688279 N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide

N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide

Cat. No. B5688279
M. Wt: 312.37 g/mol
InChI Key: KTFQEJDIIVLCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide is a chemical compound that belongs to the class of pyridazinone derivatives. It is a small molecule that has shown potential in various scientific research fields.

Mechanism of Action

The mechanism of action of N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in the development of cancer cells, fungal cells, or inflammatory responses. It may also work by modulating certain neurotransmitters in the brain that are involved in the development of neurological disorders.
Biochemical and Physiological Effects:
N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungal cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. It has also been shown to have low toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide in lab experiments include its low toxicity, good bioavailability, and potential as a multi-targeted agent. However, its limitations include its limited solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for the research on N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide. These include further studies on its mechanism of action, optimization of its chemical structure to improve its potency and selectivity, and in vivo studies to evaluate its efficacy and safety in animal models of cancer, fungal infections, and neurological disorders. Additionally, it may be studied for its potential in combination therapy with other anticancer, antifungal, or neuroprotective agents.

Synthesis Methods

The synthesis method of N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide involves the reaction of 2-phenyl-4,5-dihydro-1H-pyridazin-3-one with piperidine and acetic anhydride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide.

Scientific Research Applications

N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide has shown potential in various scientific research fields. It has been studied for its potential as an anticancer agent, antifungal agent, and anti-inflammatory agent. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-oxo-2-phenyl-5-piperidin-1-ylpyridazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13(22)19-16-15(20-10-6-3-7-11-20)12-18-21(17(16)23)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFQEJDIIVLCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN(C1=O)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxo-2-phenyl-5-piperidin-1-ylpyridazin-4-yl)acetamide

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